cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)
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Overview
Description
®-Ferrocenyl p-Tolyl Sulfoxide is a chiral organosulfur compound that contains a ferrocenyl group and a p-tolyl group attached to a sulfoxide functional group
Mechanism of Action
Target of Action
It’s known that enantiopure sulfoxides, a class to which this compound belongs, have important roles in asymmetric synthesis and have useful biological properties .
Mode of Action
It’s known that sulfoxides can undergo addition reactions with nitrones to form optically active α-substituted n-hydroxylamines . This suggests that ®-Ferrocenyl p-Tolyl Sulfoxide could interact with its targets through similar addition reactions.
Biochemical Pathways
It’s known that sulfoxides play a significant role in asymmetric synthesis . This suggests that the compound could affect biochemical pathways related to the synthesis of chiral molecules.
Pharmacokinetics
The compound’s properties such as its optical activity and enantiomeric excess, which could impact its bioavailability, have been studied .
Result of Action
It’s known that the compound can undergo addition reactions with nitrones to form optically active α-substituted n-hydroxylamines . This suggests that the compound could induce the formation of these molecules in a cellular context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Ferrocenyl p-Tolyl Sulfoxide. For instance, the compound’s rotational spectrum was studied using chirped-pulse Fourier transform microwave spectroscopy in the frequency range of 18–26 GHz . The study found that the compound’s internal rotation and inversion dynamics could be influenced by factors such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-Ferrocenyl p-Tolyl Sulfoxide typically involves the asymmetric oxidation of the corresponding sulfide. One common method is the use of chiral oxidizing agents or catalysts to achieve high enantioselectivity. For example, the oxidation of ferrocenyl p-tolyl sulfide using a chiral oxaziridine or a chiral metal complex can yield the desired sulfoxide with high enantiomeric excess .
Industrial Production Methods
Industrial production of ®-Ferrocenyl p-Tolyl Sulfoxide may involve the use of biocatalytic approaches, such as employing sulfoxide reductases for the kinetic resolution of racemic sulfoxides. These methods are advantageous due to their high efficiency and enantioselectivity under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
®-Ferrocenyl p-Tolyl Sulfoxide undergoes various chemical reactions, including:
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Corresponding sulfone.
Reduction: Corresponding sulfide.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
®-Ferrocenyl p-Tolyl Sulfoxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
®-Methyl p-Tolyl Sulfoxide: Another chiral sulfoxide with similar structural features but lacks the ferrocenyl group.
®-6,6’-Diphenyl-BINOL: A chiral ligand used in asymmetric synthesis, similar in its application but structurally different.
Uniqueness
®-Ferrocenyl p-Tolyl Sulfoxide is unique due to the presence of the ferrocenyl group, which imparts additional redox properties and enhances its utility in various catalytic and synthetic applications .
Properties
IUPAC Name |
cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAXXGKGRWQHLR-UTLKBRERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FeOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659816 |
Source
|
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130225-27-3 |
Source
|
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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